molecular formula C12H12O3 B1309979 7-Hydroxy-3,4,8-trimethylcoumarin CAS No. 91963-11-0

7-Hydroxy-3,4,8-trimethylcoumarin

Cat. No.: B1309979
CAS No.: 91963-11-0
M. Wt: 204.22 g/mol
InChI Key: GNBLUSRSAGXTJN-UHFFFAOYSA-N
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Description

7-Hydroxy-3,4,8-trimethylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is known for its ability to inhibit melanin production . The molecular formula of this compound is C12H12O3, and it has a molecular weight of 204.22 g/mol .

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-3,4,8-trimethylcoumarin is the melanin production pathway . Melanin is a pigment responsible for the color of our skin, hair, and eyes. By inhibiting melanin production, this compound can potentially be used in treatments for hyperpigmentation disorders.

Mode of Action

This compound interacts with the enzymes involved in the melanin synthesis pathway, thereby inhibiting the production of melanin

Biochemical Pathways

The affected pathway is the melanin synthesis pathway. Melanin synthesis involves a series of enzymatic reactions, and the inhibition of these enzymes by this compound leads to a decrease in melanin production . The downstream effects of this inhibition can result in a lightening of the skin color, which could be beneficial in treating hyperpigmentation disorders.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen as a reduction in melanin production . This can result in a lightening of the skin color, which could be beneficial in treating hyperpigmentation disorders.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-3,4,8-trimethylcoumarin plays a significant role in biochemical reactions, particularly as an inhibitor of melanin production It interacts with various enzymes and proteins involved in melanin synthesis One of the key enzymes it interacts with is tyrosinase, which is crucial for the production of melanin By inhibiting tyrosinase, this compound effectively reduces melanin synthesis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In melanocytes, the cells responsible for melanin production, this compound inhibits melanin synthesis, leading to reduced pigmentation . This inhibition can influence cell signaling pathways related to pigmentation and may affect gene expression involved in melanin production. Additionally, this compound may impact cellular metabolism by altering the metabolic flux of pathways associated with melanin synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of tyrosinase . This enzyme catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone, which are critical steps in melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing these reactions, thereby reducing melanin production. This inhibition may also lead to changes in gene expression related to melanin synthesis, further contributing to its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained inhibition of melanin production, although the extent of this effect can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits melanin production without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes the desired effects while minimizing any harmful side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase and other cofactors involved in the pigmentation process By inhibiting these enzymes, the compound alters the metabolic flux of melanin synthesis, leading to reduced melanin production

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within melanocytes, for example, can enhance its inhibitory effects on melanin synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxy-3,4,8-trimethylcoumarin can be synthesized through various methods. One common approach involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or trifluoroacetic acid . The reaction is typically carried out at elevated temperatures, often around 100°C, under an inert atmosphere like argon .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3,4,8-trimethylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like nitro, sulfonyl, or halogen groups .

Comparison with Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 7-Hydroxy-3,4-dimethylcoumarin
  • 7-Hydroxy-3,4,5-trimethylcoumarin

Comparison: 7-Hydroxy-3,4,8-trimethylcoumarin is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a higher inhibitory effect on melanin production and different reactivity towards various chemical reagents .

Properties

IUPAC Name

7-hydroxy-3,4,8-trimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-7(2)12(14)15-11-8(3)10(13)5-4-9(6)11/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBLUSRSAGXTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238801
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91963-11-0
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091963110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-3,4,8-trimethylcoumarin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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